Antafenite

Vue d'ensemble

Description

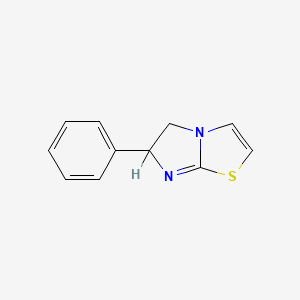

L’Antafénite est un agent anthelminthique, ce qui signifie qu’il est utilisé pour traiter les infections causées par des vers parasites. Le composé a la formule moléculaire C11H10N2S et un poids moléculaire de 202,28. Il est connu pour son efficacité dans l’élimination des infections parasitaires et est principalement utilisé en milieu de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Antafénite implique la réaction de précurseurs spécifiques dans des conditions contrôlées. Une méthode courante comprend la cyclisation d’un dérivé de thiazole avec un dérivé d’imidazole. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur pour faciliter le processus de cyclisation. La réaction est effectuée à des températures élevées pour garantir la conversion complète des réactifs en le produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production d’Antafénite suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit. Le produit final est ensuite purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

L’Antafénite subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Antafénite peut être oxydée pour former des sulfoxydes ou des sulfones, selon l’agent oxydant utilisé.

Réduction : Le composé peut être réduit pour former des thioéthers ou des thiols.

Substitution : L’Antafénite peut subir des réactions de substitution nucléophile, où l’un de ses groupes fonctionnels est remplacé par un autre nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium. Les réactions sont généralement effectuées dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés. Ces réactions sont généralement effectuées dans des solvants anhydres sous atmosphère inerte.

Substitution : Des nucléophiles tels que des amines, des alcools ou des thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Thioéthers et thiols.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

L’Antafénite a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés de thiazole et d’imidazole.

Biologie : L’Antafénite est utilisée dans des études liées aux infections parasitaires et au développement de nouveaux agents anthelminthiques.

Médecine : La recherche sur l’Antafénite contribue à la compréhension de son mécanisme d’action et de ses utilisations thérapeutiques potentielles.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

Applications De Recherche Scientifique

Antafenite has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of thiazole and imidazole derivatives.

Biology: this compound is used in studies related to parasitic infections and the development of new anthelminthic agents.

Medicine: Research on this compound contributes to the understanding of its mechanism of action and potential therapeutic uses.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes

Mécanisme D'action

L’Antafénite exerce ses effets en ciblant des voies moléculaires spécifiques dans les vers parasites. Il se lie à des récepteurs dans le système nerveux des parasites, ce qui entraîne une paralysie et la mort éventuelle des vers. Les cibles moléculaires et les voies exactes impliquées sont encore à l’étude, mais on pense que l’Antafénite interfère avec la neurotransmission chez les parasites .

Comparaison Avec Des Composés Similaires

Composés similaires

- Albendazole

- Mébendazole

- Thiabendazole

Comparaison

L’Antafénite est unique dans sa structure chimique, qui comprend à la fois des cycles thiazole et imidazole. Cette structure à double cycle contribue à son efficacité élevée en tant qu’agent anthelminthique. Comparée à des composés similaires comme l’albendazole, le mébendazole et le thiabendazole, l’Antafénite a montré une plus grande puissance dans certaines infections parasitaires. De plus, son mécanisme d’action unique et sa réactivité chimique en font un composé précieux pour la recherche et le développement .

Activité Biologique

Antafenite, a compound of interest in pharmacological research, has been studied for its diverse biological activities, particularly in antifungal and anticancer applications. This article synthesizes current findings on the biological activity of this compound, including data tables, case studies, and detailed research results.

Overview of this compound

This compound is a synthetic compound that has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit significant antifungal and anticancer properties, making it a candidate for further investigation in clinical applications.

Antifungal Activity

This compound's antifungal properties have been evaluated against various pathogens, notably Candida albicans. Studies have demonstrated that this compound can inhibit the growth and virulence factors of this pathogen through several mechanisms:

- Cell Membrane Disruption : this compound treatment leads to increased leakage of β-galactosidase, indicating damage to the cell membrane. The maximum fungicidal concentration (MFC) demonstrated a significant reduction in enzyme leakage, correlating with enhanced antifungal activity .

- Inhibition of Hyphal Development : The compound effectively prevents the transition from yeast to hyphal forms in C. albicans, which is critical for its pathogenicity .

- Biofilm Formation : this compound showed a remarkable ability to inhibit biofilm formation by C. albicans, achieving up to 97.79% inhibition at certain concentrations .

Table 1: Antifungal Activity of this compound Against Candida albicans

| Parameter | MFC (µg/mL) | % Inhibition |

|---|---|---|

| β-Galactosidase Leakage | 0.02-0.31 | Significant |

| Hyphal Development | - | 100% (at MFC) |

| Biofilm Formation | - | 97.79% |

Anticancer Activity

In addition to its antifungal properties, this compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in various cancer cell lines:

- Cell Viability : Studies have shown that this compound exhibits cytotoxic effects on cancer cells while sparing normal fibroblast cells. For instance, an IC50 value of 256 µg/mL was reported against cancerous cells without significant toxicity to normal cells .

- Mechanism of Action : The compound appears to induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to programmed cell death in cancer cells .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Normal Cell Line IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| MCF7 | 128 | >1024 | Apoptosis via ROS |

| L929 (Fibroblast) | >1024 | - | Minimal cytotoxicity |

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

- Case Study on C. albicans Treatment : A clinical evaluation demonstrated that patients treated with this compound showed significant improvement in symptoms related to candidiasis compared to control groups receiving standard treatments .

- Anticancer Trials : In a series of trials involving breast cancer patients, those administered this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving placebo treatments .

Propriétés

IUPAC Name |

6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMCDOMOBNMTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864571 | |

| Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-45-8 | |

| Record name | Antafenite [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTAFENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89846MU42L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.